1-Bromo-1,1,3-trichloro-2,2,3,3-tetrafluoropropane
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Overview
Description
1-Bromo-1,1,3-trichloro-2,2,3,3-tetrafluoropropane: is a halogenated organic compound with the molecular formula C3HBrCl3F4 . This compound is characterized by the presence of bromine, chlorine, and fluorine atoms attached to a propane backbone. It is used in various chemical processes and has applications in different fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Bromo-1,1,3-trichloro-2,2,3,3-tetrafluoropropane typically involves the halogenation of a suitable precursor. One common method is the bromination of 1,1,3-trichloro-2,2,3,3-tetrafluoropropane using bromine or a bromine-containing reagent under controlled conditions. The reaction is usually carried out in the presence of a catalyst and at a specific temperature to ensure the selective substitution of hydrogen atoms with bromine.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale halogenation processes. These processes are designed to maximize yield and purity while minimizing by-products. The use of advanced reactors and continuous flow systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
1-Bromo-1,1,3-trichloro-2,2,3,3-tetrafluoropropane can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as hydroxide ions or amines, leading to the formation of different derivatives.
Reduction Reactions: The compound can be reduced to form less halogenated derivatives.
Oxidation Reactions: Oxidative conditions can lead to the formation of more oxidized products.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide (NaOH) or ammonia (NH3) can be used under basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various halogenated derivatives, while reduction reactions can produce less halogenated compounds.
Scientific Research Applications
1-Bromo-1,1,3-trichloro-2,2,3,3-tetrafluoropropane has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to introduce bromine, chlorine, and fluorine atoms into molecules.
Biology: Studied for its potential effects on biological systems and its interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-Bromo-1,1,3-trichloro-2,2,3,3-tetrafluoropropane involves its interaction with molecular targets through halogen bonding and other non-covalent interactions. The presence of multiple halogen atoms allows the compound to form strong interactions with electron-rich sites on biomolecules or other chemical species. These interactions can influence the reactivity and stability of the compound in various environments.
Comparison with Similar Compounds
Similar Compounds
1-Bromo-1,1,3-trichloro-2,2,3,3-tetrafluoropropane: is similar to other halogenated propanes, such as:
Uniqueness
The uniqueness of this compound lies in its specific combination of halogen atoms, which imparts distinct chemical properties and reactivity. The presence of bromine, chlorine, and fluorine atoms in the same molecule allows for a wide range of chemical transformations and applications that may not be possible with other halogenated compounds.
Properties
CAS No. |
111393-40-9 |
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Molecular Formula |
C3BrCl3F4 |
Molecular Weight |
298.28 g/mol |
IUPAC Name |
1-bromo-1,1,3-trichloro-2,2,3,3-tetrafluoropropane |
InChI |
InChI=1S/C3BrCl3F4/c4-2(5,6)1(8,9)3(7,10)11 |
InChI Key |
NIOSZFGLOHSDHR-UHFFFAOYSA-N |
Canonical SMILES |
C(C(F)(F)Cl)(C(Cl)(Cl)Br)(F)F |
Origin of Product |
United States |
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